molecular formula C14H16ClNO2 B1628304 4-(2-Methoxyphenoxy)benzylamine hydrochloride CAS No. 1169974-82-6

4-(2-Methoxyphenoxy)benzylamine hydrochloride

Cat. No. B1628304
CAS RN: 1169974-82-6
M. Wt: 265.73 g/mol
InChI Key: LGVPTQJKRPUICR-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C14H15NO2·HCl . It has a molecular weight of 265.74 .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyphenoxy)benzylamine hydrochloride” consists of a benzylamine group attached to a methoxyphenoxy group .


Chemical Reactions Analysis

“2-(4-methoxyphenoxy)benzylamine HCl” has been used as an inhibitor in the prevention of carbon steel corrosion in an acidic medium . The inhibitor concentrations ranged from 50-250 ppm at temperatures ranging from 40-60°C .


Physical And Chemical Properties Analysis

“4-(2-Methoxyphenoxy)benzylamine hydrochloride” has a molecular weight of 265.74 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4 .

Scientific Research Applications

Corrosion Inhibition for Carbon Steel

4-(2-Methoxyphenoxy)benzylamine hydrochloride: has been studied for its effectiveness in preventing corrosion of carbon steel in acidic media, particularly hydrochloric acid (HCl). The compound acts as a corrosion inhibitor, and research has shown that it can significantly reduce the rate of material degradation. Studies have utilized methods such as weight loss and hydrogen gas evolution to measure the inhibitor’s performance at various concentrations and temperatures .

Safety and Hazards

“4-(2-Methoxyphenoxy)benzylamine hydrochloride” may cause serious eye irritation and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It is likely to be mobile in the environment due to its water solubility .

properties

IUPAC Name

[4-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVPTQJKRPUICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590036
Record name 1-[4-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenoxy)benzylamine hydrochloride

CAS RN

1169974-82-6
Record name 1-[4-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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